molecular formula C6H14O3 B8415641 4-Hydroperoxy-4-methylpentan-2-ol CAS No. 66734-30-3

4-Hydroperoxy-4-methylpentan-2-ol

Cat. No. B8415641
M. Wt: 134.17 g/mol
InChI Key: OIXFWERBTHZQQH-UHFFFAOYSA-N
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Patent
US04634753

Procedure details

A jacketed reactor equipped with a mechanical stirrer, a thermometer and a dropping funnel was charged with 19.9 g (0.160 mole) of 45% KOH, 9.9 g of water, 21.5 g (0.150 mole) of 93.7% 3-hydroxy-1,1-dimethyl butyl hydroperoxide (also known as 4-hydroxy-2-methyl-2-hydroperoxypentane), 25 g of methylene chloride and 0.65 g (0.002 mole) of tetrabutylammonium bromide, a phase transfer catalyst (PTC). The resulting vigorously stirred mixture was cooled to -5° to -2° C. and to it was slowly added 12.6 g (0.100 mole) of 95.4% pivaloyl chloride over a period of about 30 minutes. The resulting product mixture was then stirred for 2 hours at -5° to -2° C. after which 25 g of 10% KOH and an additional 50 g of methylene chloride were added to the reaction mixture. The reaction mass was allowed to separate into two liquid phases at 10° C. and the lower organic layer was removed, dried over about 5% by weight of anhydrous MgSO4 and after the spent desiccant was separated by filtration the methylene chloride was removed in vacuo at 0° to 10° C. Obtained was 24.5 g of liquid product which had an assay of 72.3% according to peroxyester active oxygen content. The corrected yield was 81.3%. An infrared spectrum of the product showed a large broad OH band centered at 3450 to 3550 cm-1.
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two
Quantity
25 g
Type
solvent
Reaction Step Three
Name
Quantity
19.9 g
Type
reactant
Reaction Step Four
Name
Quantity
9.9 g
Type
reactant
Reaction Step Four
Quantity
21.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12.6 g
Type
reactant
Reaction Step Six
Name
Quantity
25 g
Type
reactant
Reaction Step Seven
[Compound]
Name
liquid
Quantity
24.5 g
Type
reactant
Reaction Step Eight
[Compound]
Name
peroxyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH-].[K+].O.[OH:4][CH:5]([CH3:12])[CH2:6][C:7]([O:10][OH:11])([CH3:9])[CH3:8].[C:13](Cl)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[C:13]([O:11][O:10][C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([OH:4])[CH3:12])(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.65 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
50 g
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
25 g
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
19.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9.9 g
Type
reactant
Smiles
O
Name
Quantity
21.5 g
Type
reactant
Smiles
OC(CC(C)(C)OO)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(C)(OO)C)C
Step Six
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Seven
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
liquid
Quantity
24.5 g
Type
reactant
Smiles
Step Nine
Name
peroxyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A jacketed reactor equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The resulting vigorously stirred mixture was cooled to -5° to -2° C. and to it
CUSTOM
Type
CUSTOM
Details
of about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to separate into two liquid phases at 10° C.
CUSTOM
Type
CUSTOM
Details
the lower organic layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over about 5% by weight of anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
after the spent desiccant was separated by filtration the methylene chloride
CUSTOM
Type
CUSTOM
Details
was removed in vacuo at 0° to 10° C
CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Name
Type
Smiles
C(C(C)(C)C)(=O)OOC(CC(C)O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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